

# The Biological Function of OD36: A Dual Inhibitor of RIPK2 and ALK2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | OD36      |           |
| Cat. No.:            | B15542864 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Compound **OD36** is a potent, cell-permeable, macrocyclic small molecule that functions as a dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). Identified as a highly selective, ATP-competitive inhibitor, **OD36** demonstrates nanomolar efficacy in blocking inflammatory signaling pathways mediated by RIPK2 and shows significant activity against ALK2, a key receptor in bone morphogenetic protein (BMP) signaling. Its ability to potently suppress NOD2-mediated inflammatory responses in vitro and reduce inflammation in vivo positions **OD36** as a valuable tool for studying inflammatory diseases and as a lead compound for the development of therapeutics targeting conditions like Crohn's disease, sarcoidosis, and fibrodysplasia ossificans progressiva (FOP). This guide provides a comprehensive overview of the biological functions of **OD36**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual diagrams of the relevant signaling pathways and experimental workflows.

## **Core Mechanism of Action**

**OD36** exerts its biological effects by targeting the ATP-binding pockets of two distinct serine/threonine kinases: RIPK2 and ALK2.



- RIPK2 Inhibition: **OD36** is a highly potent inhibitor of RIPK2, a critical kinase that transduces signals from the intracellular bacterial sensors, NOD1 and NOD2.[1][2] Upon activation by bacterial muramyl dipeptide (MDP), NOD2 recruits and activates RIPK2 through autophosphorylation.[3] Activated RIPK2 is essential for initiating downstream signaling cascades that lead to the activation of NF-κB and MAP kinases (MAPK), culminating in the production of pro-inflammatory cytokines.[4][5] **OD36** acts as an ATP-competitive inhibitor, binding to the ATP pocket of RIPK2 and preventing its autophosphorylation, thereby blocking all subsequent downstream inflammatory signaling.[3] This mechanism has been confirmed in experiments where a T95M mutation in the RIPK2 ATP-binding pocket confers resistance to **OD36**.[3]
- ALK2 Inhibition: OD36 also binds effectively to the ATP pocket of ALK2 (also known as ACVR1), a type I BMP receptor.[6][7] ALK2 is crucial for mediating BMP signaling, which plays a key role in bone formation and tissue homeostasis.[6] Gain-of-function mutations in ALK2, such as the R206H mutation, are the primary cause of the rare genetic disorder fibrodysplasia ossificans progressiva (FOP), leading to aberrant bone formation.[6] OD36 potently antagonizes both wild-type and mutant ALK2 signaling, inhibiting the downstream phosphorylation of Smad1/5 and subsequent osteogenic differentiation.[6][7]

## **Quantitative Inhibitory Data**

The potency and selectivity of **OD36** have been characterized across various biochemical and cellular assays. The key quantitative metrics are summarized below.

| Target                 | Assay Type                  | Metric | Value (nM) | Reference(s) |
|------------------------|-----------------------------|--------|------------|--------------|
| RIPK2                  | Biochemical<br>Kinase Assay | IC50   | 5.3        | [6][8]       |
| ALK2 (ACVR1)           | Biochemical<br>Kinase Assay | IC50   | 47         | [6]          |
| ALK2 (ACVR1)           | Binding Assay               | K      | 37         | [6][7]       |
| ALK2 R206H<br>(mutant) | Biochemical<br>Kinase Assay | IC50   | 22         | [6]          |
| ALK1 (ACVRL1)          | Binding Assay               | К      | 90         | [6]          |



## **Signaling Pathways and Experimental Workflows**

Visual diagrams provide a clear understanding of the compound's mechanism and the methods used for its evaluation.



Click to download full resolution via product page

Caption: NOD2-RIPK2 signaling pathway and inhibition by **OD36**.





Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of **OD36** in a peritonitis model.

## **Detailed Experimental Protocols**

The following protocols are based on methodologies described in the primary literature, particularly Tigno-Aranjuez et al., 2014, J Biol Chem.

## In Vitro RIPK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method to determine the IC50 of **OD36** against purified RIPK2 enzyme by measuring ADP production.

- Materials:
  - Recombinant human RIPK2 enzyme
  - Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, 50 μM DTT)
  - ATP solution
  - OD36 compound (serial dilutions in DMSO)
  - ADP-Glo™ Kinase Assay Kit (Promega)
  - 384-well white assay plates
- Procedure:
  - Prepare serial dilutions of OD36 in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
  - Add 1 μL of the diluted OD36 or vehicle (DMSO) to the wells of a 384-well plate.
  - Add 2 μL of RIPK2 enzyme (e.g., 10 ng) diluted in Kinase Buffer to each well.



- $\circ$  Initiate the kinase reaction by adding 2  $\mu L$  of a substrate/ATP mix (e.g., Myelin Basic Protein and 50  $\mu M$  ATP) to each well.
- Incubate the plate at room temperature for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Convert the generated ADP to ATP by adding 10 μL of Kinase Detection Reagent.
- Incubate for 30 minutes at room temperature.
- Read the luminescence on a plate reader.
- Calculate the percent inhibition for each OD36 concentration relative to vehicle controls and determine the IC50 value using non-linear regression analysis.

## Cellular Assay: Inhibition of MDP-Induced Signaling (Western Blot)

This protocol details the assessment of **OD36**'s ability to block RIPK2-mediated NF-kB and MAPK signaling in cells.

- Materials:
  - HT-29 or Bone Marrow-Derived Macrophages (BMDMs)
  - Complete cell culture medium
  - OD36 compound
  - Muramyl dipeptide (MDP)
  - RIPA Lysis Buffer with protease and phosphatase inhibitors
  - BCA Protein Assay Kit



- Primary antibodies: anti-phospho-IκBα, anti-phospho-p38, anti-total-IκBα, anti-total-p38, anti-β-actin
- HRP-conjugated secondary antibodies
- ECL detection reagent

#### Procedure:

- Seed cells (e.g., HT-29) in 6-well plates and grow to 80-90% confluency.
- Pre-treat the cells with various concentrations of OD36 (e.g., 10-500 nM) or vehicle (DMSO) for 2 to 12 hours.
- Stimulate the cells with MDP (e.g., 10 µg/mL) for specified time points (e.g., 0, 15, 30, 60 minutes).
- $\circ$  After stimulation, immediately wash cells with ice-cold PBS and lyse with 100  $\mu L$  of ice-cold RIPA buffer.
- Scrape the cells, collect the lysate, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Separate 20-40 μg of protein per lane on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with the desired primary antibody (e.g., anti-phospho-IκBα)
  overnight at 4°C.



- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the signal using an ECL reagent and an imaging system.
- $\circ$  Re-probe the blot for total protein and a loading control (e.g.,  $\beta$ -actin) to confirm equal loading.

#### In Vivo MDP-Induced Peritonitis Model

This protocol outlines the procedure to evaluate the anti-inflammatory efficacy of **OD36** in vivo. [3][9]

- Materials:
  - C57BL/6 mice (8-10 weeks old)
  - OD36 compound
  - Vehicle solution (e.g., DMSO, PEG300, Tween80, water)
  - Muramyl dipeptide (MDP) dissolved in sterile saline
  - Sterile PBS
  - FACS buffer (PBS with 2% FBS)
  - Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD11b)
- Procedure:
  - Acclimatize mice for at least one week before the experiment.
  - Prepare the OD36 dosing solution. A typical formulation involves dissolving OD36 in DMSO, then mixing with PEG300, Tween80, and finally ddH<sub>2</sub>O.
  - Administer OD36 (6.25 mg/kg) or vehicle solution via intraperitoneal (i.p.) injection.[3]



- After 30 minutes, induce peritonitis by administering MDP (150 μg per mouse) via i.p. injection.[3]
- Four hours after the MDP injection, euthanize the mice by CO<sub>2</sub> inhalation.
- Perform a peritoneal lavage by injecting 3-5 mL of ice-cold sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
- Keep the lavage fluid on ice. Centrifuge the fluid at 400 x g for 5 minutes at 4°C to pellet the cells.
- Resuspend the cell pellet in FACS buffer.
- Determine the total number of white blood cells using a hemocytometer or an automated cell counter.
- For differential cell counts, stain the cells with fluorescently-labeled antibodies against specific immune cell markers (e.g., Ly6G for neutrophils).
- Analyze the stained cells using a flow cytometer to quantify the recruitment of inflammatory cells, particularly neutrophils and lymphocytes, to the peritoneum.
- Compare the cell counts between the vehicle-treated and OD36-treated groups to determine the compound's efficacy in reducing inflammation.

### Conclusion

**OD36** is a well-characterized dual inhibitor of RIPK2 and ALK2 with potent activity in the nanomolar range. Its mechanism as an ATP-competitive inhibitor of RIPK2 effectively abrogates NOD2-mediated inflammatory signaling, highlighting its potential for treating inflammatory disorders. Simultaneously, its inhibition of ALK2 signaling provides a strong rationale for its investigation in diseases of aberrant bone formation like FOP. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to further investigate the biological functions and therapeutic potential of **OD36** and related macrocyclic kinase inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Inhibition of RIP2's tyrosine kinase activity limits NOD2-driven cytokine responses -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Biological Function of OD36: A Dual Inhibitor of RIPK2 and ALK2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542864#biological-function-of-od36-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com